N-[(2-butanamido-1,3-benzothiazol-6-yl)sulfonyl]butanamide is a chemical compound that belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl group attached to an amine. This compound features a benzothiazole moiety, which is known for its biological activity and potential therapeutic applications. The compound's structure suggests it may interact with various biological targets, particularly in the context of medicinal chemistry.
The compound can be synthesized through various chemical reactions involving benzothiazole derivatives and butanamide. It has been referenced in patents and scientific literature, indicating its relevance in pharmaceutical research and development, particularly in the context of enzyme inhibition and molecular imaging probes .
N-[(2-butanamido-1,3-benzothiazol-6-yl)sulfonyl]butanamide is classified as an organic sulfonamide. Its classification is significant due to the biological activities associated with sulfonamide compounds, including antibacterial and antifungal properties.
The synthesis of N-[(2-butanamido-1,3-benzothiazol-6-yl)sulfonyl]butanamide typically involves several steps:
Technical details regarding reaction conditions such as temperature, solvent choice, and catalysts are critical for optimizing yields and purity .
The molecular structure of N-[(2-butanamido-1,3-benzothiazol-6-yl)sulfonyl]butanamide can be represented by its chemical formula:
Key structural features include:
The unique arrangement of these functional groups allows for potential interactions with biological targets .
N-[(2-butanamido-1,3-benzothiazol-6-yl)sulfonyl]butanamide can participate in various chemical reactions:
These reactions are crucial for modifying the compound for various applications in drug design and development .
The mechanism of action for N-[(2-butanamido-1,3-benzothiazol-6-yl)sulfonyl]butanamide is primarily related to its interaction with specific biological targets:
Data from studies suggest that compounds with similar structures exhibit significant binding affinities towards their targets, which could be explored further for therapeutic applications .
The physical properties of N-[(2-butanamido-1,3-benzothiazol-6-yl)sulfonyl]butanamide include:
Chemical properties include:
Relevant data on melting point, boiling point, and spectral properties (NMR, IR) would provide further insights into its characteristics .
N-[(2-butanamido-1,3-benzothiazol-6-yl)sulfonyl]butanamide has potential applications in several scientific fields:
The integration of benzothiazole and sulfonamide moieties creates a structurally unique pharmacophore with tailored biological properties. N-[(2-Butanamido-1,3-benzothiazol-6-yl)sulfonyl]butanamide (CAS 881042-58-6, molecular formula C₁₅H₁₉N₃O₄S₂, molecular weight 369.45 g/mol) exemplifies this hybrid architecture . Its core consists of a benzothiazole ring system linked to a sulfonamide group at position 6, while both positions 2 and 6 bear butanamide substituents. This arrangement confers distinct electronic and steric properties:
Table 1: Structural and Physicochemical Properties of Key Benzothiazole Sulfonamides
Compound | Benzothiazole Substitution Pattern | Sulfonamide Position | Molecular Weight (g/mol) | Notable Features |
---|---|---|---|---|
N-[(2-Butanamido-1,3-benzothiazol-6-yl)sulfonyl]butanamide | 2,6-disubstituted | 6 | 369.45 | Dual amidation for enhanced target affinity |
Ethoxzolamide | 6-ethoxy-2-sulfonamide | 2 | 258.29 | Clinically used CA inhibitor |
Benzothiazole-6-sulfonamide derivatives | Variable at position 2 | 6 | 280–350 | Selective CA IX/XII inhibition |
Molecular docking analyses reveal that this compound’s butanamide extensions penetrate hydrophobic regions of carbonic anhydrase isoforms, forming van der Waals contacts with residues like Val-121 and Phe-131 [2] [8]. The sulfonamide anion anchors to the catalytic zinc ion, while the benzothiazole nitrogen participates in hydrogen bonding with Thr-199—a conserved interaction critical for inhibitory potency [8].
Sulfonamide-based therapeutics originated with the antibacterial prontosil rubrum in 1935, which revolutionized anti-infective therapy. Subsequent structural refinements led to acetazolamide (AAZ) and ethoxzolamide (EZA)—early carbonic anhydrase inhibitors (CAIs) featuring thiadiazole and benzothiazole cores, respectively [8]. The latter demonstrated that benzothiazole integration significantly enhances CA inhibition, with EZA exhibiting Kᵢ values <10 nM against multiple isoforms [8].
The "tail approach" emerged as a pivotal strategy in the 2000s, appending auxiliary groups to sulfonamide-bearing scaffolds to improve isoform selectivity. N-[(2-Butanamido-1,3-benzothiazol-6-yl)sulfonyl]butanamide represents an evolution of this concept, where dual butanamide chains act as sterically demanding tails. These structural modifications address limitations of early CAIs:
Table 2: Evolution of Benzothiazole Sulfonamide Synthetic Strategies
Generation | Time Period | Representative Compounds | Synthetic Approach | Primary Limitations |
---|---|---|---|---|
First | 1950s–1980s | Ethoxzolamide | Direct sulfonation of benzothiazoles | Limited isoform selectivity |
Second | 1990s–2010s | 2-Amino-6-sulfonamide benzothiazoles | Copper-catalyzed C–S coupling | Moderate metabolic instability |
Third | 2010s–present | N-[(2-Butanamido-1,3-benzothiazol-6-yl)sulfonyl]butanamide | Multistep acylation/sulfonylation sequences | Synthetic complexity |
Modern synthetic routes to such hybrids involve sequential cyclization, sulfonation, and amidation. For N-[(2-butanamido-1,3-benzothiazol-6-yl)sulfonyl]butanamide, key steps include: (1) cyclocondensation of substituted anilines with thioglycolic acid to form the benzothiazole core; (2) chlorosulfonation at position 6; (3) reaction with butanoyl chloride to install sulfonamide and amide functionalities [6].
Carbonic anhydrases (CAs) represent primary therapeutic targets for benzothiazole sulfonamides due to their roles in pH regulation and disease progression. Tumor-associated isoforms CA IX and XII are overexpressed in hypoxic cancers (e.g., breast, renal, and colorectal carcinomas), where they acidify the extracellular microenvironment—promoting invasion, metastasis, and chemoresistance [2] [8]. N-[(2-Butanamido-1,3-benzothiazol-6-yl)sulfonyl]butanamide inhibits these isoforms through a multitarget mechanism:
Structure-activity relationship (SAR) studies demonstrate that chain length in amide substituents critically modulates efficacy. Butanamide derivatives (C₄) exhibit 5–20-fold greater CA IX inhibition (Kᵢ ≈ 15–45 nM) versus acetamide (C₂) or hexanamide (C₆) analogues, attributable to optimal hydrophobic filling [8]. Additionally, disubstitution at positions 2 and 6 enhances potency over monosubstituted variants by:
Beyond CA inhibition, emerging evidence suggests activity against dihydropteroate synthase (DHPS)—a folate biosynthesis enzyme targeted by antimicrobial sulfonamides. Molecular modeling indicates the sulfonamide group competes with para-aminobenzoic acid (PABA) in the DHPS active site, while the benzothiazole moiety stacks with Phe-189 and Ile-50 residues [6]. This dual-target potential exemplifies the pharmacophoric versatility of benzothiazole sulfonamide hybrids.
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: